molecular formula C18H21NO4 B2355393 Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903192-96-1

Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2355393
CAS No.: 903192-96-1
M. Wt: 315.369
InChI Key: CDOMJCMBQMNPDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate” consists of a piperidine ring substituted with a methyl ester at the 4-position and a 7-methyl-2-oxochromen-4-yl group at the 1-position .

Scientific Research Applications

Potent Inhibition of Thrombin

One study focused on the synthesis and examination of stereoisomers of a related compound for their inhibitory effects on thrombin, a crucial enzyme in the blood coagulation process. The study highlights the importance of stereo-configuration in enhancing inhibitory potency, suggesting potential applications in anticoagulant therapy (Okamoto et al., 1981).

Neurodegenerative Disease Research

Another research area involves the investigation of compounds related to Methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate in the context of neurodegenerative diseases. For instance, the inadvertent synthesis and use of MPTP, a neurotoxin that can induce Parkinsonism, underscores the importance of understanding the structural implications of these compounds for developing safer therapeutic agents (Langston et al., 1983).

Cancer Research

Compounds structurally related to this compound have been evaluated for their potential as cancer therapeutics. For example, novel derivatives have been synthesized and shown to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), a target for hormone-dependent tumors (Cheng et al., 2011). Another study synthesized propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole and evaluated them as promising anticancer agents, showing significant activity against cancer cell lines (Rehman et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Research into the inhibition of lysine-specific demethylase 1 (LSD1) by compounds containing the piperidine moiety indicates potential applications in the treatment of certain cancers and psychiatric disorders, given LSD1's role in regulating gene expression through histone modification (Wu et al., 2016).

Neuroinflammation and Imaging

Studies have also explored the use of related compounds for imaging microglial activity in the brain, offering a non-invasive method to study neuroinflammation and its contribution to neuropsychiatric disorders. This is critical for understanding the immune environment in central nervous system malignancies and monitoring the neuroinflammatory effects of various therapies (Horti et al., 2019).

Properties

IUPAC Name

methyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-3-4-15-14(10-17(20)23-16(15)9-12)11-19-7-5-13(6-8-19)18(21)22-2/h3-4,9-10,13H,5-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOMJCMBQMNPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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